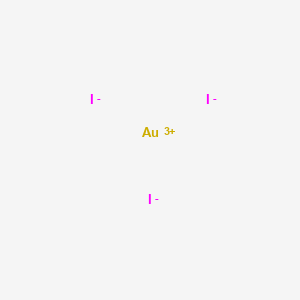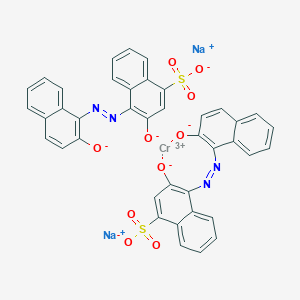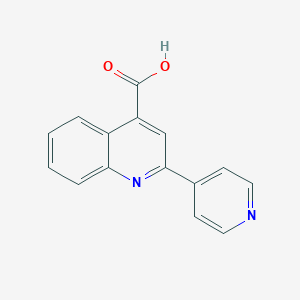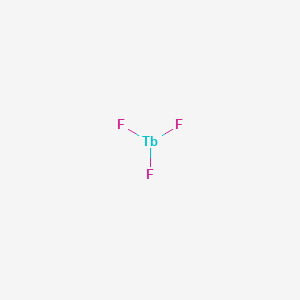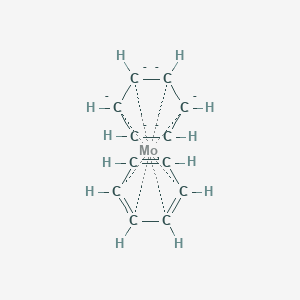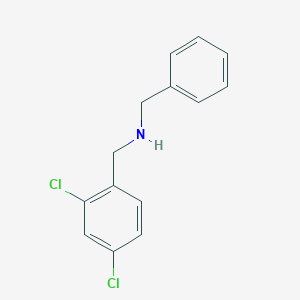![molecular formula C10H19ClO2 B085234 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran CAS No. 13129-60-7](/img/structure/B85234.png)
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran
概要
説明
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C10H19ClO2 and a molecular weight of 206.71 g/mol . This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and a chloropentyl group attached via an ether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 5-chloropentanol under acidic conditions to form the ether linkage . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反応の分析
Types of Reactions
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropentyl group to a pentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution with hydroxide can produce alcohols .
科学的研究の応用
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving ether-linked compounds.
Medicine: Research into its potential as a pharmacological agent for treating various diseases is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkage and chloropentyl group allow it to bind to specific sites on proteins, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2H-Pyran, 2-[(5-cyclopropylidenepentyl)oxy]tetrahydro-: Similar in structure but with a cyclopropylidene group instead of a chloropentyl group.
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: Contains a picolinaldehyde moiety instead of a simple chloropentyl group.
Uniqueness
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran is unique due to its specific combination of a pyran ring and a chloropentyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
13129-60-7 |
|---|---|
分子式 |
C10H19ClO2 |
分子量 |
206.71 g/mol |
IUPAC名 |
2-(5-chloropentoxy)oxane |
InChI |
InChI=1S/C10H19ClO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 |
InChIキー |
WLHOOFDTKPBKIY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCl |
正規SMILES |
C1CCOC(C1)OCCCCCCl |
| 13129-60-7 | |
同義語 |
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
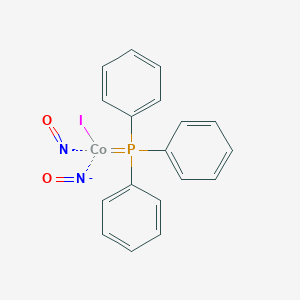
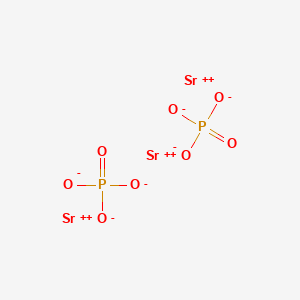
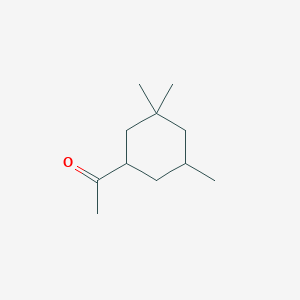

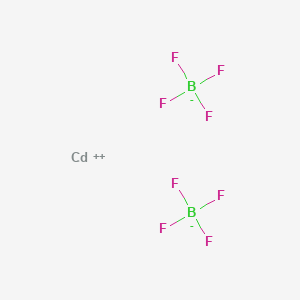
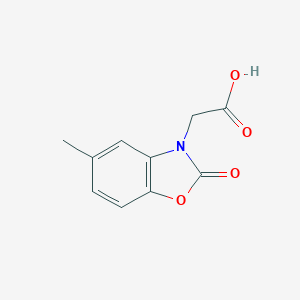
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
